(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol
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Overview
Description
(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a chloro group and a trimethylphenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in water.
Major Products Formed
Oxidation: 2-chloro-1-(2,4,5-trimethylphenyl)ethanone.
Reduction: 2-chloro-1-(2,4,5-trimethylphenyl)ethane.
Substitution: 2-methoxy-1-(2,4,5-trimethylphenyl)ethanol, 2-cyano-1-(2,4,5-trimethylphenyl)ethanol.
Scientific Research Applications
(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol
- 2-chloro-1-(2,4,5-trimethylphenyl)ethanone
- 2-methoxy-1-(2,4,5-trimethylphenyl)ethanol
Uniqueness
(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol is unique due to its specific stereochemistry and the presence of both a chloro group and a trimethylphenyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBECABNPXRGF-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CCl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](CCl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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